Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate
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Overview
Description
Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate is a chemical compound with the molecular formula C12H20BrNO3 and a molecular weight of 306.2 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
The synthesis of tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with an appropriate azepane derivative. The reaction is usually carried out in an organic solvent such as diethyl ether, followed by purification steps that may include washing with aqueous potassium carbonate, drying over calcium chloride, and fractionation through a Vigreux column under vacuum . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with biological targets .
Comparison with Similar Compounds
Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate can be compared with similar compounds such as:
Tert-butyl bromoacetate: Used as an intermediate in organic synthesis and has similar reactivity.
Tert-butyl acetate: Used in various industrial applications but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-10(15)8-14-7-5-4-6-9(13)11(14)16/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQXZGILSQDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCCC(C1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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